Lipophilicity (XLogP3) Comparison: tert-Butyl vs. Cyclopropyl and 4-tert-Butylphenyl Analogs
The target compound exhibits a computed XLogP3 of 3.3, representing a moderate lipophilicity profile that balances membrane permeability with aqueous solubility [1]. In contrast, the cyclopropyl analog (CAS 1416347-21-1) is significantly less lipophilic with an estimated logP of approximately 1.3, while the 4-tert-butylphenyl analog (CAS 1416346-74-1) is substantially more lipophilic with an XLogP3 of 5.0 [1]. This places the target compound in an intermediate lipophilicity window distinct from both comparators.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (PubChem computed) |
| Comparator Or Baseline | Cyclopropyl analog (CAS 1416347-21-1): estimated logP ~1.3; 4-tert-Butylphenyl analog (CAS 1416346-74-1): XLogP3 = 5.0 |
| Quantified Difference | Target is ~2.0 logP units more lipophilic than cyclopropyl analog; 1.7 logP units less lipophilic than 4-tert-butylphenyl analog |
| Conditions | Computed values; XLogP3 3.0 algorithm for target and 4-tert-butylphenyl analog (PubChem) |
Why This Matters
Lipophilicity differences of 1.7–2.0 logP units translate to approximately 50- to 100-fold differences in partition coefficient, directly affecting compound distribution in biological assays and formulation compatibility.
- [1] PubChem. Compound Summary for CID 136399001 and CID 136398994. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/136399001; https://pubchem.ncbi.nlm.nih.gov/compound/136398994 (accessed 2026-04-30). View Source
